
1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde is an organic compound characterized by the presence of both sec-butyl and tert-butyl groups attached to a pyrazole ring, with an aldehyde functional group at the 4-position
Méthodes De Préparation
The synthesis of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the sec-butyl and tert-butyl groups. The aldehyde group is then introduced at the 4-position through formylation reactions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sec-butyl and tert-butyl groups contribute to the compound’s steric properties, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole derivatives with different substituents. For example:
1-(sec-Butyl)-3-(methyl)-1H-pyrazole-4-carbaldehyde: This compound has a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.
1-(tert-Butyl)-3-(ethyl)-1H-pyrazole-4-carbaldehyde: The presence of an ethyl group instead of a sec-butyl group affects its reactivity and potential applications. The uniqueness of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde lies in the combination of its substituents, which provide a balance of steric hindrance and electronic effects, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H20N2O |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-butan-2-yl-3-tert-butylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H20N2O/c1-6-9(2)14-7-10(8-15)11(13-14)12(3,4)5/h7-9H,6H2,1-5H3 |
Clé InChI |
VNLJRGALKZYSIL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C=C(C(=N1)C(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


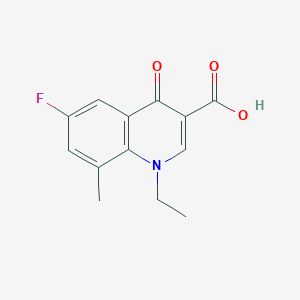
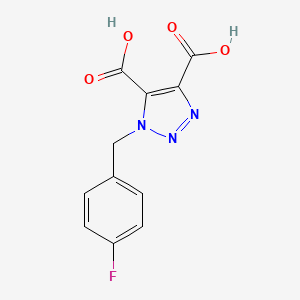
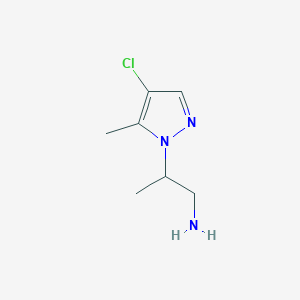

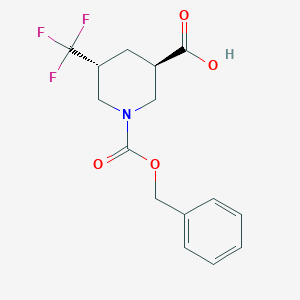
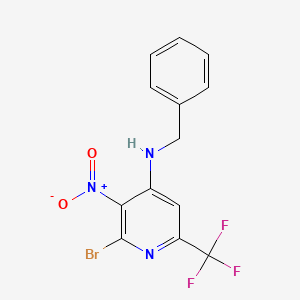
![2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B15059167.png)
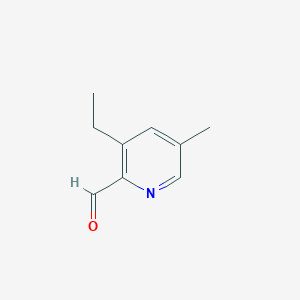

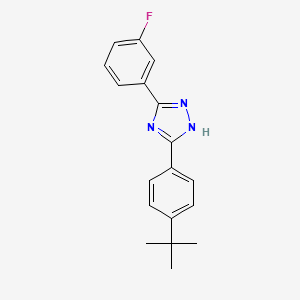

![5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15059207.png)


